molecular formula C14H10ClN3O3 B2441068 1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole CAS No. 1356648-93-5

1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole

Cat. No.: B2441068
CAS No.: 1356648-93-5
M. Wt: 303.7
InChI Key: WAKMCPPZIBJUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a carbonyl group, as well as an indole ring with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common route starts with the chlorination of pyridine to obtain 2-chloropyridine. This intermediate is then subjected to a Friedel-Crafts acylation reaction using an appropriate acyl chloride to introduce the carbonyl group at the 4-position of the pyridine ring.

The indole moiety can be synthesized separately through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The nitro group is introduced via nitration using a mixture of concentrated nitric and sulfuric acids. Finally, the two fragments are coupled under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic medium.

    Electrophilic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as bromination or sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Electrophilic Substitution: Bromine in acetic acid or sulfuric acid for sulfonation.

Major Products

    Nucleophilic Substitution: Products with various functional groups replacing the chlorine atom.

    Reduction: 1-(2-aminopyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole.

    Electrophilic Substitution: Halogenated or sulfonated derivatives of the indole ring.

Scientific Research Applications

1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.

    Biological Studies: Its derivatives can be used to study the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the nitro group can also facilitate redox reactions, which may be relevant in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloropyridine-4-carbonyl chloride
  • 6-nitroindole
  • 2-chloro-6-nitropyridine

Uniqueness

1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole is unique due to the combination of its functional groups and the specific positions of these groups on the pyridine and indole rings. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(6-nitro-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3/c15-13-7-10(3-5-16-13)14(19)17-6-4-9-1-2-11(18(20)21)8-12(9)17/h1-3,5,7-8H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKMCPPZIBJUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.